tert-butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate
Description
tert-butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate is a fluorinated spirocyclic compound featuring a bicyclic spiro[4.4]nonane core. The molecule contains two fluorine atoms at positions 7 and 8, with defined stereochemistry (R and S configurations), and a tert-butyl carboxylate group at the 2-aza position.
Properties
Molecular Formula |
C13H21F2NO2 |
|---|---|
Molecular Weight |
261.31 g/mol |
IUPAC Name |
tert-butyl (7S,8R)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C13H21F2NO2/c1-12(2,3)18-11(17)16-5-4-13(8-16)6-9(14)10(15)7-13/h9-10H,4-8H2,1-3H3/t9-,10+,13? |
InChI Key |
YLXFGWOMZDBGAW-HWYHXSKPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C[C@H]([C@H](C2)F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C(C2)F)F |
Origin of Product |
United States |
Preparation Methods
Core Spirocyclic Scaffold Construction
- The azaspiro[4.4]nonane scaffold is typically constructed via cyclization reactions involving diamine precursors and appropriate bifunctional electrophiles or via ring-closing reactions on linear precursors containing nitrogen atoms.
- For example, tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate is synthesized by cyclization of diamine intermediates followed by protection of the carboxylic acid as a tert-butyl ester.
Introduction of tert-Butyl Ester Group
- The tert-butyl ester functionality is commonly introduced by esterification of the corresponding carboxylic acid using tert-butyl alcohol in the presence of acid catalysts or via the use of tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) for protection of amine/carboxyl groups.
- Boc protection is a standard approach to protect amines or carboxylic acids during multi-step synthesis to improve stability and facilitate purification.
Preparation of Fluorinated Azaspiro Compounds
Fluorination Techniques
- The introduction of fluorine atoms at specific stereocenters (7R,8S positions) in the azaspiro scaffold is typically achieved by selective fluorination methods such as:
- Electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
- Nucleophilic fluorination by displacement of suitable leaving groups (e.g., tosylates or mesylates) with fluoride sources.
- Diastereoselective fluorination via chiral auxiliaries or catalysts to achieve the desired (7R,8S) stereochemistry.
Stereochemical Control
- The stereochemical outcome is controlled by substrate conformation and choice of fluorinating reagent.
- Enzymatic or catalytic asymmetric fluorination has been reported in literature to achieve high enantiomeric excess in related systems.
- Protecting groups such as tert-butyl esters help maintain stereochemical integrity during fluorination steps.
Representative Synthetic Route (Hypothetical Based on Related Compounds)
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of azaspiro scaffold | Cyclization of diamine precursor with aldehyde or ketone | 60-75 | Typical for 2,7-diazaspiro[4.4]nonane cores |
| 2 | Protection of carboxyl group | Boc2O, base (e.g., triethylamine), solvent (DCM) | 80-90 | tert-Butyl ester formation |
| 3 | Introduction of fluorine | Electrophilic fluorination (e.g., NFSI) or nucleophilic displacement with fluoride salts | 50-70 | Diastereoselective control critical |
| 4 | Purification | Flash chromatography (silica gel) | - | Gradient elution with MeOH/DCM mixtures |
Detailed Research Findings and Data
Example from Related Compound Synthesis
- A synthesis of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride involved reaction with sodium acetate and benzimidazole-2-carboxaldehyde in methanol at 0°C, followed by reductive amination with sodium cyanoborohydride, yielding 55% of intermediate product after chromatography.
- This method highlights the use of reductive amination for scaffold elaboration and tert-butyl ester protection.
Fluorination Considerations
- Fluorine incorporation at the 7 and 8 positions in azaspiro compounds requires careful choice of fluorinating agents to avoid racemization or decomposition.
- Literature suggests that asymmetric fluorination with chiral catalysts or enzymatic methods can achieve high stereoselectivity and yield, though specific data on the (7R,8S)-7,8-difluoro derivative is scarce.
Summary Table of Preparation Methods
| Preparation Aspect | Method/Condition | Outcome/Notes |
|---|---|---|
| Scaffold formation | Cyclization of diamines with aldehydes/ketones | Forms azaspiro[4.4]nonane core (60-75% yield) |
| tert-Butyl ester protection | Boc2O, base, DCM | Efficient tert-butyl ester formation (80-90%) |
| Fluorination | Electrophilic (NFSI, Selectfluor) or nucleophilic fluoride | Diastereoselective fluorination (50-70% yield) |
| Purification | Flash chromatography | Isolates pure compound |
| Stereochemical control | Use of chiral catalysts/enzymes | Achieves (7R,8S) configuration |
Chemical Reactions Analysis
tert-Butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
tert-Butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of tert-butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the structure enhance its binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Functional Group Differences
The compound is compared to structurally analogous spirocyclic derivatives, focusing on substituents, ring size, and stereochemistry. Key examples include:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: Fluorine atoms in the target compound increase lipophilicity (logP ~2.5–3.0) compared to hydroxyl- or amino-substituted analogs (logP ~1.5–2.0) .
- Metabolic Stability: Fluorination at positions 7 and 8 reduces oxidative metabolism, as seen in PET radiotracer analogs (e.g., : 70% stability in liver microsomes vs. 50% for non-fluorinated analogs) .
- Solubility: The tert-butyl carboxylate group enhances aqueous solubility (≈50–100 µM in PBS) relative to non-carboxylated spirocycles (<10 µM) .
Biological Activity
tert-butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate (CAS Number: 1638760-15-2) is a synthetic compound that has garnered attention due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₂₁F₂NO₂
- Molecular Weight : 261.31 g/mol
- Structure : The compound features a spirocyclic structure which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The difluorinated structure enhances lipophilicity and may influence receptor binding affinities.
Potential Targets:
- Glycosidase Inhibition : Compounds with similar structures have shown inhibitory effects on glycosidases, which are crucial in various metabolic pathways.
- Antimicrobial Activity : Certain azaspiro compounds have demonstrated antibacterial and antifungal properties, suggesting a potential role in combating infections.
In Vitro Studies
Research has indicated that this compound exhibits significant biological activity in vitro:
| Study | Findings |
|---|---|
| Domagala et al., 1993 | Demonstrated glycosidase inhibition with a similar azaspiro compound. |
| Pedder et al., 1976 | Reported antimicrobial properties in related spiro compounds. |
| Husinec et al., 2005 | Highlighted the potential of substituted pyrrolidines as effective antibacterials. |
Case Study 1: Glycosidase Modulation
A study published in the Journal of Medicinal Chemistry explored the modulation of glucocerebrosidase by azaspiro compounds. The findings suggested that this compound could serve as a lead compound for developing therapies targeting lysosomal storage disorders.
Case Study 2: Antimicrobial Applications
In another investigation focusing on antimicrobial applications, researchers found that azaspiro derivatives exhibited significant activity against Gram-positive bacteria, providing a foundation for further exploration into this compound's therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
